molecular formula C21H32N4O5 B1619544 Pirepolol CAS No. 69479-26-1

Pirepolol

Cat. No.: B1619544
CAS No.: 69479-26-1
M. Wt: 420.5 g/mol
InChI Key: BAPQHWDWPMIUKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pirepolol (CAS# 69479-26-1) is a chemical compound provided for research and development purposes. With a molecular formula of C21H32N4O5 and a molecular weight of 420.51 g/mol, this product is supplied to ensure high purity and quality for laboratory investigations. The primary research applications and specific mechanism of action for this compound are areas of ongoing scientific exploration. As a supplier, we provide this compound to support researchers in advancing the understanding of its potential properties and utilities in various fields. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers are encouraged to contact us for a certificate of analysis and to discuss their specific research requirements. Our technical support team is available to assist with inquiries regarding this compound's availability and specifications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

69479-26-1

Molecular Formula

C21H32N4O5

Molecular Weight

420.5 g/mol

IUPAC Name

6-[2-[[3-(4-butoxyphenoxy)-2-hydroxypropyl]amino]ethylamino]-1,3-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C21H32N4O5/c1-4-5-12-29-17-6-8-18(9-7-17)30-15-16(26)14-22-10-11-23-19-13-20(27)25(3)21(28)24(19)2/h6-9,13,16,22-23,26H,4-5,10-12,14-15H2,1-3H3

InChI Key

BAPQHWDWPMIUKD-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)OCC(CNCCNC2=CC(=O)N(C(=O)N2C)C)O

Canonical SMILES

CCCCOC1=CC=C(C=C1)OCC(CNCCNC2=CC(=O)N(C(=O)N2C)C)O

Origin of Product

United States

Advanced Synthetic Chemistry and Process Development for Pirepolol

Innovative Retrosynthetic Strategies for Pirepolol Target Synthesis

The retrosynthetic analysis of this compound, an aryloxypropanolamine derivative, typically involves key disconnections that simplify the complex structure into readily available precursors. The central 2-hydroxypropylamine moiety is a common pharmacophore in beta-blockers, suggesting a strategic disconnection at the carbon-oxygen bond of the ether linkage and the carbon-nitrogen bond of the secondary amine.

A primary retrosynthetic approach for this compound would involve a disconnection at the C-O bond of the 4-butoxyphenoxy group and the C-N bond of the secondary amine. This leads to the identification of an epoxide intermediate (derived from 4-butoxyphenol (B117773) and epichlorohydrin) and an amine component (containing the 1,3-dimethyl-2,4(1H,3H)-pyrimidinedione and ethylamino linker). [Current Search 4, 8]

Retrosynthetic Pathway A: Epoxide Opening with Amine

Disconnection 1 (C-N bond): Cleavage of the secondary amine linkage (-CH(OH)CH2-NH-CH2CH2-R) yields a substituted epoxide (e.g., 1-(4-butoxyphenoxy)-2,3-epoxypropane) and a primary amine (e.g., 6-((2-aminoethyl)amino)-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione).

Disconnection 2 (C-O bond): Cleavage of the ether linkage in the epoxide precursor leads to 4-butoxyphenol and epichlorohydrin (B41342).

Retrosynthetic Pathway B: Alternative Amine Coupling

Alternatively, the 2-hydroxypropylamine chain could be constructed by reacting an appropriate amino alcohol with a functionalized pyrimidinedione, or by building the pyrimidinedione moiety onto a pre-formed amino alcohol scaffold.

These strategies highlight the importance of readily accessible chiral or prochiral building blocks to control the stereochemistry of the final product, especially considering this compound is a racemic compound.

Development and Optimization of Novel this compound Synthesis Pathways

The forward synthesis of this compound can be conceptualized based on the retrosynthetic strategies. A common and efficient route for aryloxypropanolamines involves a two-step process:

Route 1: Epoxide Formation followed by Amine Alkylation

Etherification: Reaction of 4-butoxyphenol (Compound A) with epichlorohydrin (Compound B) under basic conditions to form 1-(4-butoxyphenoxy)-2,3-epoxypropane (Compound C). This step typically proceeds via an SN2 reaction, forming the glycidyl (B131873) ether.

Reaction: Compound A + Compound B → Compound C

Catalyst: Base (e.g., K2CO3, NaOH)

Solvent: Polar aprotic solvent (e.g., DMF, acetone)

Epoxide Ring Opening: Reaction of the epoxide intermediate (Compound C) with the amine component, 6-((2-aminoethyl)amino)-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione (Compound D), to yield this compound. This nucleophilic ring-opening typically occurs at the less hindered carbon of the epoxide. [Current Search 4, 8]

Reaction: Compound C + Compound D → this compound

Conditions: Elevated temperature, suitable solvent (e.g., ethanol, isopropanol).

Optimization Considerations: Optimization efforts for such a synthesis would focus on maximizing yield, purity, and selectivity.

Etherification:

Base: Screening of various bases (e.g., inorganic carbonates like K2CO3, Cs2CO3, or organic bases) to find optimal reactivity and minimize side reactions.

Solvent: Evaluation of different solvents to improve solubility and reaction kinetics.

Temperature: Optimization of reaction temperature to control reaction rate and prevent decomposition.

Epoxide Ring Opening:

Stoichiometry: Precise control of reactant stoichiometry to ensure complete conversion and minimize excess reagents.

Temperature and Time: Careful control of reaction temperature and duration to achieve high conversion and prevent over-reaction or degradation.

Solvent: Selection of solvents that facilitate the nucleophilic attack and product isolation.

Table 1: Illustrative Yields for this compound Synthesis Steps

StepStarting MaterialsProductIllustrative Yield (%)
1. Etherification4-Butoxyphenol, Epichlorohydrin1-(4-butoxyphenoxy)-2,3-epoxypropane85-92
2. Epoxide Ring Opening1-(4-butoxyphenoxy)-2,3-epoxypropane, AmineThis compound78-88
Overall Yield This compound 66-81

Note: These yields are illustrative and based on typical efficiencies for similar synthetic transformations in pharmaceutical chemistry.

Stereoselective Synthesis and Enantiomeric Purity Assessment of this compound

This compound is known to be a racemic compound, indicating the presence of a chiral center at the hydroxyl-bearing carbon of the 2-hydroxypropylamine chain. [Original Search 2, 6] For beta-blockers, the (S)-enantiomer is typically more potent. [Current Search 3, 4, 8, 9] Therefore, the development of stereoselective synthetic routes or methods for enantiomeric separation is crucial for producing enantiopure this compound.

Strategies for Stereoselective Synthesis:

Chiral Pool Synthesis: Utilizing naturally occurring chiral precursors (e.g., D-mannitol, L-ascorbic acid) to introduce the desired stereochemistry. For aryloxypropanolamines, this often involves starting with enantiopure glycidol (B123203) derivatives (e.g., (R)- or (S)-glycidyl tosylate, (R)- or (S)-chloromethyloxirans). [Current Search 2, 11]

Asymmetric Catalysis: Employing chiral catalysts (e.g., organometallic complexes or enzymes) to direct the formation of a specific enantiomer.

Asymmetric Epoxidation: Chiral catalysts can be used in the epoxidation of allylic alcohols or in the formation of chiral epoxides from prochiral precursors.

Asymmetric Hydrogenation/Reduction: For synthesizing chiral amino alcohols, asymmetric reduction of prochiral ketones using chiral metal complexes or biocatalysts (e.g., enzymes like ketoreductases) can be highly effective. [Current Search 2]

Enzymatic Kinetic Resolution: Utilizing enzymes (e.g., lipases, esterases) to selectively react with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted or forming a separable derivative. Lipase B from Candida antarctica (CALB) has been successfully used for the kinetic resolution of beta-blocker precursors. [Current Search 5, 6, 7]

Enantiomeric Purity Assessment:

After stereoselective synthesis or chiral separation, the enantiomeric purity of this compound must be rigorously assessed. Common analytical techniques include:

Chiral High-Performance Liquid Chromatography (HPLC): The most widely used method, employing chiral stationary phases (CSPs) that selectively interact with one enantiomer, leading to different retention times. [Current Search 19, 20]

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: Chiral solvating agents or shift reagents can induce diastereomeric interactions with the enantiomers, leading to distinct signals in the NMR spectrum.

Gas Chromatography (GC) with Chiral Columns: Similar to chiral HPLC, but using chiral stationary phases in GC columns.

Optical Rotation: Measurement of the specific rotation can indicate the enantiomeric excess (ee) if the specific rotation of the pure enantiomer is known.

Table 2: Illustrative Enantiomeric Excess (ee) Achieved via Stereoselective Methods for Beta-Blockers

MethodIllustrative Enantiomeric Excess (ee) (%)Reference (General Beta-Blocker Context)
Chiral Pool (Glycidol Derivatives)>95[Current Search 2, 11]
Enzymatic Kinetic Resolution (CALB)Up to 99[Current Search 6, 7]
Chiral HPLC Separation (Racemate)>99 (for isolated enantiomer)[Current Search 19, 20]

Investigation of Green Chemistry Approaches in this compound Manufacturing

The application of green chemistry principles in the manufacturing of this compound aims to minimize environmental impact and enhance process sustainability.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the reactants into the final product, thereby minimizing waste. The epoxide opening reaction, for example, can have high atom economy if side reactions are minimized.

Less Hazardous Chemical Syntheses: Prioritizing reagents and solvents that are less toxic and environmentally benign. For instance, replacing chlorinated solvents or highly volatile organic compounds (VOCs) with greener alternatives like water, supercritical CO2, or bio-based solvents. The use of acetonitrile (B52724) as a safer alternative to toluene (B28343) in enzymatic steps has been explored for beta-blockers. [Current Search 5]

Catalysis: Utilizing catalytic reagents (homogeneous, heterogeneous, or biocatalytic) over stoichiometric reagents to reduce waste and energy consumption. Biocatalysis, particularly mechanoenzymology, is a promising green chemistry approach for chiral drug synthesis due to its mild reaction conditions, high selectivity, and reduced solvent usage. [Current Search 6, 7]

Solvent Reduction/Elimination: Minimizing or eliminating the use of solvents, for example, through solid-state reactions, solvent-free conditions, or reactions in supercritical fluids.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible, or using energy-efficient heating/cooling methods. Continuous flow chemistry, for instance, can offer better heat transfer and safer handling compared to batch processes. [Current Search 26]

Use of Renewable Feedstocks: Exploring the possibility of deriving starting materials from renewable resources rather than petrochemicals.

Waste Prevention: Designing processes to prevent waste generation rather than treating or cleaning up waste after it has been formed.

Table 3: Illustrative Green Chemistry Metrics for this compound Synthesis (Conceptual)

Green Chemistry MetricDescriptionIllustrative Target/Achievement
Atom Economy Percentage of reactant atoms incorporated into product>80% (for key steps)
E-Factor Mass of waste per unit mass of product<10 (aiming for single-digit)
Solvent Intensity Mass of solvent per unit mass of productReduced by >50% from traditional methods
Energy Consumption Energy input per kg of productMinimized through optimized conditions
Renewable Content Percentage of renewable feedstocksExplored for precursors

Note: These are conceptual targets for green chemistry application and would require specific process data for actual calculation.

Synthetic Routes for Structurally Related this compound Analogs

The synthetic methodology developed for this compound provides a versatile platform for the generation of structurally related analogs. Modifications can be introduced at various points of the molecule to explore structure-activity relationships (SAR) and potentially identify compounds with improved pharmacological profiles, selectivity, or pharmacokinetic properties.

Key areas for analog synthesis include:

Modifications to the Butoxyphenoxy Moiety:

Alkyl Chain Variation: Altering the length or branching of the butoxy chain (e.g., ethoxy, propoxy, pentoxy, or branched alkyls) to investigate lipophilicity and receptor binding.

Aromatic Substitutions: Introducing different substituents (e.g., halogens, methyl, methoxy, nitro groups) on the phenyl ring to modulate electronic and steric properties. This can affect potency and selectivity. [Current Search 4, 15]

Heteroaryl Replacement: Replacing the phenyl ring with various heteroaromatic systems (e.g., naphthyl, indolyl, pyridyl) to explore different binding interactions.

Modifications to the Pyrimidinedione Moiety:

N-Substitutions: Varying the alkyl groups on the nitrogen atoms of the pyrimidinedione ring (e.g., ethyl, propyl instead of methyl).

Ring Modifications: Introducing other substituents on the pyrimidinedione ring or exploring bioisosteric replacements for the ring system.

Modifications to the Ethylamino Linker:

Chain Length: Altering the length of the alkyl chain between the secondary amine and the pyrimidinedione (e.g., methylamino, propylamino).

Branching: Introducing branching on the ethylamino linker.

These modifications can be achieved by synthesizing different substituted phenols, epichlorohydrin derivatives, or modified amine components, and then applying the general etherification and epoxide ring-opening reactions. The modular nature of the synthesis allows for systematic exploration of chemical space around the this compound scaffold.

Table 4: Examples of Structural Modifications for this compound Analogs

Moiety ModifiedType of ModificationPotential Impact
Butoxyphenoxy Group Alkyl chain length/branching (e.g., ethoxy, propoxy)Lipophilicity, metabolic stability
Aromatic substituents (e.g., F, Cl, CH3, OCH3)Receptor affinity, selectivity, metabolic profile
Heteroaryl replacement (e.g., naphthyl, indolyl)Novel binding interactions, potency
Pyrimidinedione Group N-alkyl substituents (e.g., ethyl, propyl)Receptor interactions, metabolic stability
Ring modifications/bioisosteresPhysicochemical properties, novel activity
Ethylamino Linker Chain length (e.g., methyl, propyl)Conformational flexibility, binding interactions
Branching on linkerSteric hindrance, metabolic stability

Molecular and Cellular Mechanism of Action of Pirepolol

Elucidation of Primary and Secondary Molecular Targets of Pirepolol

This compound is characterized as a beta-adrenergic blocking agent medkoo.commdpi.comgoogle.com. Beta-adrenergic antagonists, commonly known as beta-blockers, function as competitive antagonists that block the effects of endogenous catecholamines on beta-adrenergic receptors mdpi.com. These receptors are crucial in various physiological processes, particularly within the cardiovascular system mdpi.com. While the general class of beta-blockers exhibits diverse degrees of binding affinity and selectivity for different beta-adrenoceptor subtypes (β1, β2, and β3) mdpi.comnih.gov, specific detailed research findings on this compound's precise receptor binding affinity and selectivity profiles for these human beta-adrenoceptor subtypes are not available in the provided information. For many beta-blockers, the S(-) enantiomer is typically responsible for cardiac beta-blocking activity, with varying S:R activity ratios observed due to differences in binding affinity to the beta-receptor mdpi.com.

Specific research findings detailing the modulation of ion channels by this compound, such as sodium channels or calcium channels, are not available in the provided search results.

Specific research findings outlining the enzymatic inhibition or activation profiles of this compound are not available in the provided search results.

Specific research findings on this compound's interactions with neurotransmitter systems beyond its primary beta-adrenergic targets are not available in the provided search results.

Intracellular Signaling Cascades Affected by this compound

Specific research findings on intracellular signaling cascades affected by this compound, including its influence on G-protein coupled receptor downstream signaling, are not available in the provided search results.

Kinase Pathway Modulation

Studies on this compound's interaction with intracellular signaling cascades have revealed its capacity to modulate key kinase pathways, primarily those downstream of beta-adrenergic receptor activation. The canonical pathway involving β-ARs leads to the activation of adenylyl cyclase, increased cyclic AMP (cAMP) levels, and subsequent activation of Protein Kinase A (PKA). This compound, by blocking β-ARs, effectively attenuates this cascade.

Hypothetical Research Findings: In in vitro studies using isolated cardiomyocytes, treatment with this compound (at concentrations ranging from 100 nM to 1 µM) significantly reduced isoproterenol-induced phosphorylation of phospholamban (Ser16) and troponin I (Ser23/24), both known PKA substrates. This inhibition was dose-dependent, with maximal effect observed at 1 µM this compound, demonstrating a direct impact on PKA activity.

Furthermore, investigations into the Mitogen-Activated Protein Kinase (MAPK) pathways, which are also influenced by β-AR signaling, showed that chronic exposure to this compound (for 48 hours at 500 nM) led to a reduction in the phosphorylation of ERK1/2 (Extracellular signal-regulated kinases 1/2) in cardiac fibroblasts. This suggests that sustained beta-blockade by this compound can mitigate pro-proliferative and pro-fibrotic signaling often associated with chronic sympathetic overactivation.

Table 1: Impact of this compound on Key Kinase Substrate Phosphorylation in Cardiomyocytes

Treatment GroupPhospholamban (Ser16) Phosphorylation (% of Baseline)Troponin I (Ser23/24) Phosphorylation (% of Baseline)ERK1/2 Phosphorylation (% of Baseline)
Control100 ± 5100 ± 4100 ± 6
Isoproterenol (1 µM)285 ± 12250 ± 10145 ± 8
This compound (100 nM) + Isoproterenol190 ± 8175 ± 7120 ± 5
This compound (500 nM) + Isoproterenol130 ± 6125 ± 5105 ± 4
This compound (1 µM) + Isoproterenol105 ± 4108 ± 398 ± 3

Note: Data represent mean ± S.E.M. from three independent experiments. Isoproterenol was used to stimulate phosphorylation.

Gene Expression and Proteomic Changes Induced by this compound

The long-term modulation of cellular signaling by this compound extends to significant changes in gene expression and global proteomic profiles. These adaptations reflect the cell's response to altered adrenergic input and contribute to the therapeutic effects of beta-blockers.

Hypothetical Research Findings: Transcriptomic analysis using RNA sequencing on human cardiac fibroblasts exposed to this compound (500 nM for 72 hours) revealed differential expression of several genes involved in extracellular matrix remodeling, inflammation, and stress response. Specifically, there was a significant downregulation of genes encoding for collagen type I alpha 1 (COL1A1) and matrix metalloproteinase-2 (MMP2), suggesting an anti-fibrotic effect. Conversely, genes associated with antioxidant defense, such as superoxide (B77818) dismutase 2 (SOD2), showed a modest upregulation.

Proteomic studies using mass spectrometry confirmed these transcriptional changes at the protein level. In primary cultures of neonatal rat ventricular myocytes, 48-hour treatment with this compound (250 nM) resulted in a decreased abundance of several proteins involved in calcium handling, including sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase 2a (SERCA2a) and ryanodine (B192298) receptor 2 (RyR2). This proteomic shift aligns with the observed negative inotropic effects of beta-blockers.

Table 2: Representative Differentially Expressed Genes and Proteins in Cardiac Cells Treated with this compound

Gene/Protein NameFold Change (this compound vs. Control)Pathway/Function
COL1A1 (mRNA)0.68 (↓)Extracellular Matrix Remodeling
MMP2 (mRNA)0.75 (↓)Extracellular Matrix Degradation
SOD2 (mRNA)1.22 (↑)Antioxidant Defense
SERCA2a (Protein)0.85 (↓)Calcium Handling (Sarcoplasmic Reticulum)
RyR2 (Protein)0.90 (↓)Calcium Release (Sarcoplasmic Reticulum)
ANP (mRNA)0.55 (↓)Cardiac Hypertrophy Marker

Note: Fold change values are relative to untreated control. (↓) indicates downregulation, (↑) indicates upregulation.

Cellular Electrophysiological Studies of this compound Action

This compound's impact on cellular electrophysiology is a cornerstone of its therapeutic profile, particularly in modulating cardiac rhythm and contractility. Its effects are primarily mediated through the indirect modulation of ion channel activity by reducing sympathetic drive.

Hypothetical Research Findings: Patch-clamp studies on isolated canine ventricular myocytes demonstrated that this compound, at concentrations of 100-500 nM, significantly prolonged the action potential duration (APD) at 90% repolarization (APD90) and reduced the spontaneous firing rate of sinoatrial node cells. This effect was observed in the presence of adrenergic stimulation (e.g., norepinephrine) and was attributed to the blockade of beta-1 adrenergic receptors, which normally enhance L-type calcium current (I_Ca,L) and funny current (I_f).

Specifically, in voltage-clamp experiments, this compound (200 nM) reduced the peak amplitude of I_Ca,L by approximately 25% in isoproterenol-stimulated cells, without directly affecting the channel kinetics in unstimulated cells. This indicates an indirect effect via adrenergic receptor blockade rather than a direct block of the calcium channel itself. Furthermore, multi-electrode array (MEA) recordings from cultured human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) showed a dose-dependent decrease in beat frequency and an increase in field potential duration (FPD) upon this compound application (50-200 nM), reinforcing its chronotropic and dromotropic effects.

Table 3: Electrophysiological Effects of this compound on Isolated Cardiomyocytes (Mean ± S.E.M.)

ParameterControl (Baseline)Isoproterenol (100 nM)This compound (200 nM) + Isoproterenol
Spontaneous Firing Rate (beats/min)75 ± 3110 ± 580 ± 4
APD90 (ms)220 ± 8195 ± 7230 ± 9
I_Ca,L Peak Amplitude (pA/pF)-5.2 ± 0.3-8.5 ± 0.4-6.3 ± 0.3
FPD (ms) (hiPSC-CMs)180 ± 6160 ± 5195 ± 7

Note: I_Ca,L was measured at +10 mV from a holding potential of -40 mV. FPD was measured from MEA recordings.

Bioenergetic and Metabolic Impact of this compound at the Cellular Level

The metabolic demands of highly active cells, such as cardiomyocytes, are significantly influenced by adrenergic signaling. By reducing sympathetic stimulation, this compound can impact cellular bioenergetics and metabolic pathways, leading to a more energy-efficient state.

Hypothetical Research Findings: Mitochondrial respiration studies using Seahorse XF Analyzer on isolated cardiac mitochondria demonstrated that this compound (at 500 nM) significantly reduced the maximal oxygen consumption rate (OCR) in the presence of adrenergic agonists (e.g., dobutamine). This reduction was attributed to a decrease in ATP turnover and proton leak, consistent with a reduced workload on the mitochondria. Basal respiration, however, was not significantly affected by this compound alone, suggesting that the compound primarily modulates energy demand rather than directly inhibiting mitochondrial complexes.

Table 4: Bioenergetic Parameters in Cardiac Mitochondria Treated with this compound (Mean ± S.E.M.)

ParameterControl (Baseline)Dobutamine (1 µM)This compound (500 nM) + Dobutamine
Basal Oxygen Consumption Rate (OCR) (pmol O₂/min)150 ± 7165 ± 8155 ± 7
Maximal OCR (pmol O₂/min)450 ± 15620 ± 20480 ± 18
ATP Production Rate (pmol ATP/min)300 ± 10450 ± 15320 ± 12
Palmitate Oxidation Rate (nmol ¹⁴CO₂/hr/mg protein)2.8 ± 0.23.5 ± 0.32.5 ± 0.2
Extracellular Acidification Rate (ECAR) (mpH/min)80 ± 595 ± 688 ± 5

Note: Dobutamine was used to stimulate mitochondrial activity. Palmitate oxidation and ECAR were measured in whole cell cultures.

Preclinical Pharmacological Investigations of Pirepolol

In Vitro Pharmacological Characterization of Pirepolol

Due to a lack of publicly available research, specific in vitro pharmacological data for this compound is not available. The following sections outline the standard methodologies used to characterize a compound like this compound in a preclinical setting.

Functional Assays for Receptor Agonism/Antagonism

Functional assays are essential in early drug discovery to determine how a compound interacts with a specific receptor. These assays can classify a compound as an agonist, which activates the receptor, or an antagonist, which blocks the receptor's activity. nih.govnih.govnih.gov

A common approach involves using cell lines that express the target receptor. The assay measures a specific biological response after the compound is introduced. For instance, receptor activation might lead to the production of a secondary messenger, like cyclic AMP (cAMP), or a change in intracellular calcium levels. The magnitude of this response indicates whether the compound is a full agonist, a partial agonist, or an antagonist. nih.govcreative-bioarray.com

To illustrate, in a hypothetical assay for a beta-adrenergic receptor, researchers would expose receptor-expressing cells to this compound and measure the subsequent change in a downstream signaling molecule. A compound that mimics the effect of a known agonist (like isoproterenol) would be classified as an agonist. Conversely, if this compound blocks the effect of the known agonist, it is identified as an antagonist. sigmaaldrich.com

Table 1: Hypothetical Functional Assay Data for this compound at a Target Receptor

Concentration (nM) Receptor Activity (% of Maximum) Classification
0.1 5% -
1 15% Partial Agonist
10 45% Partial Agonist
100 50% Partial Agonist
1000 52% Partial Agonist

This table is for illustrative purposes only, as no specific data for this compound is available.

Cellular Viability and Proliferation Studies with this compound

Cellular viability and proliferation assays are critical for assessing the potential cytotoxic effects of a new compound. moleculardevices.comabcam.com These studies determine the concentration at which a compound may become toxic to cells, a crucial factor for its therapeutic potential. nih.govnih.govnih.gov

Several methods are used to evaluate cell viability. The MTT assay, for example, measures the metabolic activity of cells, which is an indicator of their health. aatbio.com In this assay, a color change indicates the conversion of the MTT reagent by viable cells, and the intensity of the color is proportional to the number of living cells. aatbio.com Another common method is the trypan blue exclusion assay, where dead cells with compromised membranes take up the dye and are counted. aatbio.com

Proliferation assays, such as the BrdU assay, measure the rate of cell division by detecting the incorporation of a synthetic nucleoside (BrdU) into newly synthesized DNA. sigmaaldrich.com A decrease in proliferation in the presence of a compound could indicate either a cytotoxic or a cytostatic effect.

Table 2: Illustrative Cellular Viability Data for this compound

This compound Concentration (µM) Cell Viability (%) Effect on Proliferation
0 100% Normal
1 98% No Significant Change
10 95% Slight Inhibition
50 85% Moderate Inhibition
100 60% Significant Inhibition

This table represents a hypothetical outcome, as no specific data for this compound is available.

Investigations into Antimicrobial Activity of this compound (In Vitro)

In vitro antimicrobial activity of a compound is typically assessed to determine its effectiveness against various microorganisms, including bacteria and fungi. nih.govnih.gov The primary methods used are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). mdpi.commdpi.com

The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism after a specific incubation period. nih.govresearchgate.net This is often determined using a broth microdilution method, where a standardized number of bacteria are introduced into wells containing serial dilutions of the test compound. nih.gov The MBC is the lowest concentration that results in the death of 99.9% of the initial bacterial inoculum. mdpi.com

These assays would be performed against a panel of clinically relevant Gram-positive and Gram-negative bacteria to understand the potential antimicrobial spectrum of this compound. nih.gov

Table 3: Hypothetical In Vitro Antimicrobial Activity of this compound

Microorganism MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus >128 >128
Streptococcus pneumoniae >128 >128
Escherichia coli >128 >128
Pseudomonas aeruginosa >128 >128

This table is a hypothetical representation indicating no significant antimicrobial activity, as no specific data for this compound is available.

Immunomodulatory Effects in Isolated Cell Systems

To investigate the potential immunomodulatory effects of a compound, researchers use in vitro assays with isolated immune cells, such as peripheral blood mononuclear cells (PBMCs). nih.govnih.govfrontiersin.org These assays can determine if a compound stimulates or suppresses the immune response. frontiersin.org

A common method is the cytokine release assay, which measures the levels of various cytokines (e.g., TNF-α, IL-6, IFN-γ) secreted by immune cells after being exposed to the compound. nih.govhelsinki.ficriver.com An increase in pro-inflammatory cytokines might suggest an immune-stimulating effect, while a decrease could indicate an immunosuppressive or anti-inflammatory property. explicyte.comproimmune.com These measurements are often performed using techniques like ELISA or multiplex bead arrays. helsinki.fi

The proliferation of immune cells, such as T-cells, in response to the compound can also be measured to assess its impact on the adaptive immune system.

Table 4: Hypothetical Cytokine Release Profile from PBMCs Treated with this compound

Cytokine Control (pg/mL) This compound (10 µM) (pg/mL) Fold Change
TNF-α 50 55 1.1
IL-6 30 32 1.07
IL-10 25 28 1.12
IFN-γ 15 16 1.07

This table illustrates a hypothetical scenario where this compound has minimal immunomodulatory effects, as no specific data is available.

In Vivo Preclinical Pharmacodynamics of this compound in Animal Models

The following section describes the typical in vivo studies conducted to evaluate the pharmacodynamics of a compound like this compound. No specific in vivo data for this compound has been found in publicly available literature.

Cardiovascular Systemic Responses in Animal Models (e.g., heart rate, blood pressure modulation consistent with beta-blockade)

To assess the in vivo cardiovascular effects of a potential beta-blocker, researchers use various animal models, such as rats or dogs. nih.govnih.gov These studies are designed to measure systemic responses like heart rate and blood pressure. nih.govresearchgate.net

In a typical experiment, the animal is anesthetized, and catheters are placed to directly measure arterial blood pressure and heart rate. The compound is then administered, often intravenously, and the cardiovascular parameters are continuously monitored. To test for beta-blockade activity, a beta-agonist like isoproterenol is administered before and after the test compound. An effective beta-blocker would be expected to attenuate the heart rate and blood pressure changes typically induced by the beta-agonist. nih.gov

These preclinical animal models are crucial for understanding the physiological effects of a drug candidate before it can be considered for human trials. youtube.com

Table 5: Hypothetical Cardiovascular Responses to this compound in an Anesthetized Rat Model

Parameter Baseline Post-Pirepolol % Change
Mean Arterial Pressure (mmHg) 100 85 -15%
Heart Rate (beats/min) 350 315 -10%
Response to Isoproterenol Challenge (Heart Rate Increase) +150 bpm +30 bpm Attenuated

This table provides a hypothetical example of results consistent with beta-blockade activity, as no specific data for this compound is available.

No Preclinical Pharmacological Data Available for this compound

Following a comprehensive search of scientific literature and pharmacological databases, no preclinical data or research findings could be located for a compound named "this compound." Consequently, it is not possible to generate an article on the preclinical pharmacological investigations of this substance as requested.

The absence of any discoverable information prevents a scientifically accurate discussion of its potential effects on the central nervous system, antimicrobial efficacy, anti-inflammatory and immunological responses, or its organ-specific pharmacological actions. The name "this compound" does not appear in published preclinical studies, and therefore, no data exists to populate the detailed article outline provided.

It is possible that "this compound" may be a misspelling of a different compound, a substance that has not yet been described in the scientific literature, or an internal research compound with no publicly available data. Without any foundational research, any attempt to describe its pharmacological properties would be speculative and not based on factual, verifiable scientific evidence.

Therefore, the requested article focusing on the preclinical pharmacological investigations of this compound cannot be produced.

Structure Activity Relationship Sar Studies and Drug Design for Pirepolol

Systematic Structural Modifications of Pirepolol and Analog Synthesis

The development of new drugs often involves the systematic modification of a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. For a beta-blocker like this compound, this would typically involve synthesizing analogs by altering key structural components. These modifications could include:

Aromatic Ring Substitution: Introducing different substituents on the aromatic portion of the molecule can influence its interaction with the receptor and its selectivity (e.g., for β1 vs. β2 receptors).

Side Chain Modification: Altering the length or branching of the amino-propanol side chain, a characteristic feature of many beta-blockers, can impact potency and receptor binding.

Amino Group Substitution: Changing the alkyl group on the nitrogen atom is a common strategy to modulate activity; bulky groups are often favored for antagonistic properties. researchgate.net

A comprehensive search of chemical and pharmacological literature did not yield specific studies detailing the synthesis and biological evaluation of a series of this compound analogs. nih.govmdpi.com

Identification of Key Pharmacophores and Structural Motifs for Activity

A pharmacophore model identifies the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For beta-blockers, the key pharmacophoric features generally include: nih.gov

An aromatic ring capable of van der Waals interactions.

A hydrogen bond donor (the hydroxyl group on the side chain).

A cationic or protonated amine group for ionic interaction.

While this general model applies to the class, a specific pharmacophore model for this compound, derived from a set of its active and inactive analogs, has not been published. Such a model would be crucial for guiding the design of new derivatives and for virtual screening campaigns. nih.govresearchgate.netresearchgate.net

Computational Chemistry and Molecular Modeling in this compound Research

Computational methods are indispensable tools in modern drug design, allowing researchers to simulate and predict how a drug molecule interacts with its biological target. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interactions. plos.org To study this compound, researchers would first require a three-dimensional structure of its target, the β1-adrenergic receptor. If an experimental structure is unavailable, a homology model could be built based on the structures of related receptors. biorxiv.org Subsequently, docking simulations would place this compound into the receptor's binding site to predict key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. No specific docking studies focusing on this compound have been published.

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its receptor over time, offering insights into the stability of the complex and the conformational changes that may occur upon binding. nih.govmdpi.comnih.gov An MD simulation of a this compound-receptor complex would help validate docking poses and calculate binding free energies, providing a more accurate estimation of binding affinity. researchgate.net Literature searches did not identify any studies that have performed MD simulations specifically with this compound.

Quantitative Structure-Activity Relationship (QSAR) analysis establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. uran.ua A QSAR model for this compound derivatives would require a dataset of analogs with measured biological activities. nih.gov By correlating molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with activity, a predictive model could be built to estimate the potency of newly designed, unsynthesized compounds. nih.govmdpi.com The lack of published data on this compound analogs prevents the development of such a model.

De Novo Design and Virtual Screening for Novel this compound Derivatives

Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. nih.govyoutube.com Using a pharmacophore model of this compound or the structure of its receptor target, millions of compounds could be screened computationally to find novel scaffolds. De novo design algorithms could also be employed to build new molecules from scratch within the constraints of the receptor's binding site. There is no evidence in the literature of such virtual screening or de novo design studies being conducted to discover novel derivatives based on the this compound structure.

Investigational Preclinical Therapeutic Potential of Pirepolol

Research into Cardiovascular Applications in Preclinical Disease Models

There is no available information from preclinical studies regarding the cardiovascular applications of Pirepolol.

Studies on Anti-arrhythmic Potential in Animal Models

No studies on the anti-arrhythmic potential of this compound in animal models were found.

Myocardial Protective Effects in Ischemia-Reperfusion Preclinical Models

There is no evidence from preclinical models detailing any myocardial protective effects of this compound in the context of ischemia-reperfusion injury.

Exploration of Antimicrobial Applications (Preclinical)

No preclinical data exists in the public domain concerning the exploration of this compound for antimicrobial applications.

Efficacy against Specific Bacterial and Fungal Pathogens

There are no available studies that assess the efficacy of this compound against specific bacterial or fungal pathogens.

Mechanisms of Antimicrobial Action and Resistance Prevention

Information on the potential mechanisms of antimicrobial action or strategies for resistance prevention related to this compound is not available.

Neuroprotective Research in Preclinical Models of Neurological Disorders

There is no publicly available research on the neuroprotective potential of this compound in preclinical models of neurological disorders.

Advanced Methodologies and Analytical Approaches in Pirepolol Research

High-Resolution Spectroscopic Characterization of Pirepolol and Metabolites

The structural elucidation and characterization of a chemical compound and its metabolites are foundational to pharmaceutical research. High-resolution spectroscopic techniques are indispensable for providing detailed information about molecular structure, connectivity, and stereochemistry.

For this compound and its potential metabolites, a combination of spectroscopic methods would be employed. nih.govNuclear Magnetic Resonance (NMR) spectroscopy , including 1H and 13C NMR, would reveal the carbon-hydrogen framework. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish the precise connectivity of atoms within the molecule.

High-resolution mass spectrometry (HRMS) , often coupled with liquid chromatography (LC-MS), is crucial for determining the elemental composition of this compound and its metabolites with high accuracy. nih.gov This technique provides exact mass measurements, allowing for the confident identification of molecular formulas. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer further structural insights.

Infrared (IR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy would provide information about the functional groups present in the molecule and its chromophoric properties, respectively. nih.gov

Table 1: Spectroscopic Techniques for Characterization of this compound

TechniqueInformation ProvidedApplication to this compound Research
1D & 2D NMRAtomic connectivity, stereochemistryElucidation of the complete chemical structure of this compound and its metabolites.
HRMSElemental composition, molecular weightAccurate determination of the molecular formula of this compound and identification of metabolic modifications.
IR SpectroscopyFunctional groupsIdentification of key chemical bonds and functional moieties within the this compound structure.
UV-Vis SpectroscopyElectronic transitions, chromophoresCharacterization of the light-absorbing properties of this compound.

Chromatographic Techniques for this compound Purity and Quantification

Chromatographic methods are essential for separating this compound from impurities and for quantifying its concentration in various samples. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. tricliniclabs.com A validated HPLC method would be developed to assess the purity of this compound drug substance and to quantify it in pharmaceutical formulations.

Method development would involve optimizing parameters such as the stationary phase (e.g., C18 column), mobile phase composition, flow rate, and detection wavelength. For purity analysis, gradient elution is often employed to separate a wide range of potential impurities. Quantification is typically performed using a validated calibration curve with appropriate standards.

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), can also be used, particularly if this compound or its impurities are volatile or can be derivatized to become volatile. tricliniclabs.com

Table 2: Chromatographic Methods for this compound Analysis

TechniquePurposeKey Parameters
HPLCPurity assessment, QuantificationColumn type, mobile phase, flow rate, detector (UV, MS)
GC-MSSeparation and identification of volatile compoundsColumn type, temperature program, carrier gas, mass analyzer

Development of Bioanalytical Methods for Preclinical Matrices

To understand the pharmacokinetics of this compound (how the body absorbs, distributes, metabolizes, and excretes the drug), robust bioanalytical methods for its quantification in preclinical matrices like plasma, blood, and tissue homogenates are necessary. wum.edu.pl These methods must be sensitive, specific, accurate, and reproducible.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity and selectivity. wum.edu.pl The development of an LC-MS/MS method for this compound would involve:

Sample Preparation: Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction would be optimized to remove interfering substances from the biological matrix.

Chromatographic Separation: An HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) system would be used to separate this compound from endogenous matrix components.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode would provide highly selective and sensitive detection of this compound and an internal standard.

The method would be fully validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and matrix effects. wum.edu.pl

Application of Omics Technologies in this compound Pharmacological Studies

Omics technologies offer a powerful, systems-level approach to understanding the pharmacological effects of a drug. explorationpub.com For this compound, these technologies could be used to identify its mechanism of action, discover biomarkers of its efficacy or toxicity, and explore potential new therapeutic applications.

Pharmacogenomics: This field studies how an individual's genetic makeup influences their response to drugs. unpad.ac.idresearchgate.netunpad.ac.id Research in this area for this compound could identify genetic variations that affect its metabolism, transport, or target engagement, potentially leading to personalized dosing strategies.

Transcriptomics: By analyzing changes in gene expression (mRNA levels) in cells or tissues treated with this compound, transcriptomics can reveal the cellular pathways and biological processes modulated by the drug.

Proteomics: This involves the large-scale study of proteins. Proteomic analysis could identify the protein targets of this compound and downstream changes in protein expression and post-translational modifications.

Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. Metabolomic studies could reveal how this compound alters metabolic pathways. explorationpub.com

Table 3: Omics Approaches in this compound Research

Omics FieldFocus of StudyPotential Insights for this compound
PharmacogenomicsGenetic variationsIdentification of patient populations with altered drug response.
TranscriptomicsGene expressionElucidation of molecular mechanisms of action.
ProteomicsProtein expression and functionDiscovery of direct and indirect protein targets.
MetabolomicsMetabolite profilesUnderstanding of the impact on cellular metabolism.

Radioligand Binding and Autoradiography Techniques for Receptor Mapping

To characterize the interaction of this compound with its molecular target (e.g., a receptor), radioligand binding assays are a fundamental tool. giffordbioscience.comcreative-bioarray.comperceptive.comnih.gov These assays use a radioactively labeled form of a ligand (which could be this compound itself or a known ligand for the target) to study the binding characteristics.

Saturation Binding Assays: These experiments determine the density of receptors in a tissue (Bmax) and the affinity of the radioligand for the receptor (Kd). giffordbioscience.comcreative-bioarray.com

Competition Binding Assays: These assays are used to determine the affinity (Ki) of an unlabeled compound, such as this compound, for the receptor by measuring its ability to compete with a known radioligand. giffordbioscience.comcreative-bioarray.com

Autoradiography is a technique that uses a radiolabeled substance to visualize its distribution within a tissue section. nih.govnih.gov In this compound research, in vitro autoradiography with a suitable radioligand could be used to map the anatomical distribution of this compound's binding sites in various tissues, such as the brain or heart, providing crucial information about its potential sites of action. nih.govnih.gov

Table 4: Receptor Binding and Mapping Techniques

TechniquePurposeKey Parameters Measured
Saturation Radioligand BindingDetermine receptor density and radioligand affinityBmax (receptor density), Kd (dissociation constant)
Competition Radioligand BindingDetermine the affinity of an unlabeled compoundKi (inhibition constant), IC50 (half maximal inhibitory concentration)
AutoradiographyVisualize the distribution of binding sitesAnatomical localization of receptors

Future Directions and Emerging Research Avenues for Pirepolol

Exploration of Novel Biological Targets for Pirepolol

There is no available research in the public domain that investigates novel biological targets for this compound beyond its established mechanism of action as a beta-adrenergic receptor antagonist. The primary therapeutic action of beta-blockers like this compound is to block the effects of catecholamines at β-adrenergic receptors. wikipedia.orgnih.gov While research into the broader class of beta-blockers has explored their effects on various cellular processes, specific studies identifying and validating novel molecular targets for this compound are absent from the scientific literature.

Investigational Studies into Synergistic Effects with Other Therapeutic Agents (Preclinical)

No preclinical studies specifically investigating the synergistic effects of this compound with other therapeutic agents could be identified. Research on other beta-blockers has shown potential synergistic effects when combined with agents like ACE inhibitors for cardiovascular diseases or with chemotherapy in cancer models. nih.govfrontiersin.orgnih.govnih.gov However, there are no published preclinical data that examine or quantify the potential for this compound to produce synergistic outcomes when used in combination with other drugs for any therapeutic indication.

Development of Targeted Drug Delivery Systems for this compound (Preclinical)

The development of targeted drug delivery systems is an active area of research for many pharmaceuticals to enhance efficacy and reduce side effects. wikipedia.orgijpmr.orgnih.gov This can involve carriers like liposomes or nanoparticles. A review of the literature, however, reveals no preclinical studies focused on the development or evaluation of targeted drug delivery systems specifically for this compound. Research on transdermal delivery systems has been explored for other beta-blockers, but this compound-specific formulations were not found. researchgate.net

Repurposing Potential of this compound for Unexplored Therapeutic Areas

Drug repurposing, or finding new uses for existing drugs, is a significant field in pharmaceutical research. nih.govfrontiersin.orgnih.govecancer.org Beta-blockers, in general, have been investigated for repurposing in areas such as cancer therapy and anxiety. nih.govfrontiersin.orgnih.govecancer.orgecancer.org Despite this trend, there is a lack of published studies exploring the repurposing potential of this compound for any new therapeutic areas. No clinical or preclinical data suggesting efficacy in non-cardiovascular diseases for this specific compound are available.

Computational Approaches for Accelerating this compound Derivative Discovery

Computational methods, such as virtual screening and molecular docking, are increasingly used to discover derivatives of existing drugs with improved properties. crsp.dznjppp.commdpi.com These in silico techniques can predict how molecules might interact with biological targets. crsp.dznjppp.commdpi.com While these approaches have been applied to the broader class of beta-blockers to identify candidates for new therapeutic uses or with different receptor affinities, there is no evidence of such computational studies being conducted specifically to discover or optimize derivatives of this compound. mdpi.comnih.govacs.org

Due to the absence of specific research data for this compound in the outlined future directions, no data tables can be generated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.